molecular formula C9H10N4O B2369825 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 55418-16-1

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B2369825
CAS No.: 55418-16-1
M. Wt: 190.206
InChI Key: VMSVWRMWCLCCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide (CAS 55418-16-1) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol, serves as a crucial scaffold for the synthesis and exploration of novel bioactive molecules . Imidazo[1,5-a]pyrimidine derivatives are recognized for their broad spectrum of pharmacological potential. Scientific studies on structurally related compounds have demonstrated potent antitumor activity, with specific 2,8-disubstituted imidazo[1,5-a]pyrimidines showing cytotoxicity against cancer cell lines such as mouse leukemia L1210 and human oral epidermoid carcinoma KB cells . Furthermore, the imidazopyrimidine core is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . This makes this compound a valuable precursor for researchers developing new therapeutic agents and conducting structure-activity relationship (SAR) studies. This product is intended for use as a Heterocyclic Building Block in chemical synthesis and research applications . It is provided with a guaranteed purity of 95% and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation, to ensure quality and support research integrity. Intended Use & Disclaimer: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-3-6(2)13-4-11-7(8(10)14)9(13)12-5/h3-4H,1-2H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVWRMWCLCCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=CN12)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or halides. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

Molecular Formula : C₁₁H₁₃N₃O₂
Key Differences :

  • The 8-position substituent is an ethyl carboxylate (COOEt) instead of a carboxamide (CONH₂).
  • Higher molecular weight (219.24 g/mol ) due to the ethyl group .
    Physicochemical Properties :
  • Predicted collision cross-section (CCS) of 147.6 Ų for [M+H]+ adducts, suggesting moderate polarity .
  • Applications: Serves as a synthetic precursor for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to amides) .

3-(3-Fluorobenzyl)-2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile

Molecular Formula : C₁₆H₁₃FN₄
Key Differences :

  • Substitution at the 8-position with a carbonitrile (CN) group and a 3-fluorobenzyl side chain.
    Physicochemical Properties :
  • Reduced hydrogen-bonding capacity compared to the carboxamide, likely decreasing solubility in polar solvents.
  • The electron-withdrawing CN group may enhance stability but reduce nucleophilic reactivity .
    Applications : Carbonitrile derivatives are often explored in kinase inhibition studies due to their ability to interact with hydrophobic enzyme pockets .

DMP904: Pyrazolo[1,5-a]pyrimidine Derivative

Structure: 4-(3-Pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine Key Differences:

  • Core scaffold is pyrazolo[1,5-a]pyrimidine instead of imidazo[1,5-a]pyrimidine.
  • Contains a pentylamino group and methoxyphenyl substituent. Biological Activity:
  • Potent corticotropin-releasing factor receptor 1 (CRF1) antagonist (IC₅₀ < 10 nM), used in anxiety and depression models .
  • The pyrazolo core may confer distinct pharmacokinetic profiles compared to imidazo analogs.

Larotrectinib: Pyrazolo[1,5-a]pyrimidine-Based Inhibitor

Structure : Contains a pyrazolo[1,5-a]pyrimidine core with trifluoroethyl and fluorophenyl groups .
Biological Activity :

  • FDA-approved TRK inhibitor for cancer therapy.
  • Demonstrates that pyrazolo[1,5-a]pyrimidine scaffolds can achieve clinical efficacy, whereas imidazo analogs like the target compound are less explored in this context .

Comparative Analysis Table

Compound Name Core Scaffold 8-Position Substituent Molecular Weight (g/mol) Key Applications/Properties
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide Imidazo[1,5-a]pyrimidine Carboxamide (CONH₂) 190.21 Research probe, hydrogen-bonding
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate Imidazo[1,5-a]pyrimidine Ethyl carboxylate (COOEt) 219.24 Synthetic intermediate, lipophilic
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile Imidazo[1,5-a]pyrimidine Carbonitrile (CN) 280.31 Kinase inhibition studies
DMP904 Pyrazolo[1,5-a]pyrimidine Methoxyphenyl ~450 (estimated) CRF1 receptor antagonist
Larotrectinib Pyrazolo[1,5-a]pyrimidine Trifluoroethyl 428.37 TRK inhibitor, anticancer therapy

Research Findings and Implications

Hydrogen-Bonding Capacity : The carboxamide group in the target compound enhances interactions with biological targets compared to esters or carbonitriles, making it preferable for drug design .

Scaffold Stability : Imidazo[1,5-a]pyrimidine derivatives exhibit superior thermal and photochemical stability over pyrazolo analogs, as shown in fluorophore studies .

Biodistribution: Substituents significantly influence pharmacokinetics. For example, fluorine-labeled pyrazolo[1,5-a]pyrimidines show tumor-specific uptake, suggesting that analogous imidazo derivatives could be optimized for diagnostic imaging .

Synthetic Flexibility : The ethyl carboxylate derivative serves as a versatile intermediate for generating carboxylic acids or amides, enabling structure-activity relationship (SAR) studies .

Biological Activity

Overview

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound with significant biological activity. Its unique structure allows interaction with various biological targets, making it an important subject of research in medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound is synthesized through the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives, often utilizing trifluoroacetic acid (TFA) as a catalyst. The synthesis process allows for the introduction of various functional groups, enhancing its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways crucial for microbial survival and cancer cell proliferation.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitubercularMIC values <0.04 μM against clinical Mtb strains
AntimicrobialPotential to inhibit bacterial growth
AnticancerInduces apoptosis in cancer cells (preliminary findings)

Case Studies

Several studies have explored the efficacy of related compounds:

  • Antitubercular Efficacy : A study demonstrated that a series of imidazo-pyridine derivatives showed remarkable potency against both multi-drug resistant and extensive drug-resistant Mtb strains. The compounds exhibited MIC values ranging from 0.07 to 2.3 μM against various strains .
  • Microbial Selectivity : Another study highlighted the selective inhibition of Mtb while showing minimal effects on non-mycobacterial organisms, indicating a favorable therapeutic index for these compounds .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide?

Methodological Answer:
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors with 1,3-difunctional reagents. For carboxamide derivatives like this compound:

  • Step 1: Start with a pre-functionalized pyrimidine core, such as 4-(trifluoromethylphenyl)imidazo[1,5-a]pyrimidine-8-carbonitrile (as in ), and reduce the nitrile group to a primary amine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid .
  • Step 2: Introduce methyl groups at positions 2 and 4 via alkylation. For example, use methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dry tetrahydrofuran (THF) under reflux .
  • Step 3: Convert the amine to a carboxamide using acylating agents (e.g., chloroacetyl chloride) in toluene with piperazine derivatives, followed by purification via recrystallization from ethanol or ethyl acetate .

Key Parameters Table:

StepReagents/ConditionsSolventTemperatureYield (%)
1NaBH₄, CH₃OHMethanolRT → Reflux60–70
2CH₃I, K₂CO₃THF80°C75–85
3ClCH₂COCl, PiperazineToluene110°C50–60

Which analytical techniques are critical for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm for C2/C4-CH₃) and aromatic protons (δ 7.5–8.5 ppm for pyrimidine ring) .
    • ¹³C NMR confirms carboxamide carbonyl (δ ~165–170 ppm) and quaternary carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Carboxamide C=O stretch appears at ~1650–1680 cm⁻¹ .
  • X-ray Crystallography: Resolves regiochemical ambiguities; for example, used methanol recrystallization to obtain crystals for structural confirmation .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify substituents at positions 2, 4, and 7. For example:
    • Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to enhance metabolic stability .
  • Biological Assays:
    • In vitro: Screen against target enzymes (e.g., kinase CK2) using fluorescence polarization assays .
    • In vivo: Evaluate antihypertensive activity in rodent models via tail-cuff blood pressure measurements .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like CRF1 receptors .

Example SAR Findings Table:

DerivativeR₁ (C2)R₂ (C4)R₃ (C8)IC₅₀ (Kinase CK2, nM)
1CH₃CH₃CONH₂12.3 ± 1.2
2CF₃CH₃CONH₂8.7 ± 0.9
3CH₃iPrCONH₂25.4 ± 2.1

How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .
  • Metabolite Identification: Use hepatic microsomes (e.g., rat S9 fractions) to identify unstable metabolites. For example, noted instability in acidic conditions, requiring formulation adjustments .
  • Dose Optimization: Conduct dose-response studies in animal models to account for differences in target engagement vs. in vitro potency .
  • Species-Specific Variability: Cross-test in humanized models (e.g., transgenic mice expressing human CYP450 enzymes) to align in vitro-in vivo correlations .

Case Study:
A derivative showing IC₅₀ = 10 nM in kinase assays (in vitro) but no in vivo efficacy was found to undergo rapid glucuronidation. Introducing a methylenedioxy group at C8 reduced metabolism, restoring activity .

Data Contradiction Analysis

Example Issue: Discrepancies in reported melting points for similar compounds.
Resolution Strategy:

  • Reproduce Synthesis: Standardize reaction conditions (e.g., solvent purity, cooling rates during crystallization) .
  • Differential Scanning Calorimetry (DSC): Confirm thermal behavior; impurities >2% can depress melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.